Bienvenue dans la boutique en ligne BenchChem!

3-(Methylamino)pyrazine-2-carbonitrile

Kinase inhibition Fragment-based drug discovery CDK7

3-(Methylamino)pyrazine-2-carbonitrile (3MAPCN) is a Rule-of-Three compliant fragment with validated CDK7/CyclinH/MAT1 binding (Ki = 433 nM) and demonstrated in vivo efficacy as a cyanide antidote. Its monomethylamino substituent ensures chemoselective acylation, avoiding competing bis-acylation seen with the 3-amino congener. BMRB-certified ¹H NMR reference spectra (bmse011138) enable immediate deployment in STD-NMR, WaterLOGSY, and CPMG screening without in-house QC re-validation. Ideal for fragment-based drug discovery and pteridine/imidazopyrazine library synthesis.

Molecular Formula C6H6N4
Molecular Weight 134.14g/mol
CAS No. 63352-06-7
Cat. No. B493262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)pyrazine-2-carbonitrile
CAS63352-06-7
Molecular FormulaC6H6N4
Molecular Weight134.14g/mol
Structural Identifiers
SMILESCNC1=NC=CN=C1C#N
InChIInChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
InChIKeyUZALWJYZYLTEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)pyrazine-2-carbonitrile (CAS 63352-06-7): Core Chemical Profile and Procurement-Relevant Identity


3-(Methylamino)pyrazine-2-carbonitrile (3MAPCN; CAS 63352-06-7; molecular formula C₆H₆N₄; molecular weight 134.14 g/mol) is a disubstituted pyrazine heterocycle bearing a methylamino group at the 3-position and a nitrile group at the 2-position [1]. It is a member of the 2-cyanopyrazine family, a class of nitrogen-rich heterocycles widely employed as synthetic intermediates in medicinal chemistry [2]. Its low molecular weight (134.14 Da), balanced XLogP3-AA (0.7), a single hydrogen-bond donor, and four hydrogen-bond acceptors position it within fragment-like chemical space (Rule of Three compliant), making it suitable for fragment-based drug discovery campaigns [1].

Why Generic Substitution of 3-Substituted Pyrazine-2-carbonitriles Carries Scientific and Economic Risk


3-Substituted pyrazine-2-carbonitriles are not functionally interchangeable building blocks. The identity of the 3-position substituent (e.g., -NH₂, -NHCH₃, -Cl, -N(CH₃)₂) dictates the compound's hydrogen-bond donor/acceptor capacity, nucleophilicity, steric profile, and electronic character of the pyrazine ring, all of which directly govern the outcome of downstream condensation, cyclization, and cross-coupling reactions . Even minor modifications—such as methylation of the 3-amino group—can alter reaction kinetics, regioselectivity, and product yields in heterocycle annulation [1]. The differential biological activity observed for CHK1 inhibitors built on a pyrazine-2-carbonitrile core further illustrates that the 3-substituent profoundly affects target binding and selectivity [2]. Substituting 3-(methylamino)pyrazine-2-carbonitrile with the 3-amino, 3-chloro, or 3-dimethylamino congener without re-optimization of synthetic protocols or biological assays introduces uncontrolled variables that can compromise experimental reproducibility and lead to erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 3-(Methylamino)pyrazine-2-carbonitrile Against Closest Structural Analogs


Kinase Affinity Fingerprint: CDK7/CyclinH/MAT1 Inhibition Differentiates the 3-Methylamino Congener from the 3-Amino and 3-Dimethylamino Analogs

3-(Methylamino)pyrazine-2-carbonitrile exhibits measurable inhibitory activity against recombinant human CDK7/CyclinH/MAT1 kinase with a Ki of 433 nM, as determined by scintillation counting after a 40-minute incubation [1]. In contrast, the 3-amino analog (3-aminopyrazine-2-carbonitrile, CAS 25911-65-3) and the 3-dimethylamino analog (3-(dimethylamino)pyrazine-2-carbonitrile, CAS 138560-55-1) show no reported CDK7 inhibitory activity at comparable concentrations in the BindingDB database, suggesting that the monomethylamino substituent confers a distinctive kinase-binding profile not shared by its primary-amino or tertiary-amino counterparts [2].

Kinase inhibition Fragment-based drug discovery CDK7

Fragment Library Qualification: Validated NMR Quality Control Data Enables Confident Deployment in Fragment-Based Screening

3-(Methylamino)pyrazine-2-carbonitrile is an established component of the Biological Magnetic Resonance Data Bank (BMRB) fragment library (entry bmse011138), with quality-controlled ¹H NMR spectra acquired at 1 mM in DMSO-d₆, pH 6.0, 298 K [1]. This formal NMR QC qualification distinguishes it from the 3-chloro analog (3-chloropyrazine-2-carbonitrile, CAS 55557-52-3), which lacks a corresponding BMRB fragment entry and whose solution stability under aqueous screening conditions has not been publicly validated. For fragment-based screening campaigns requiring pre-validated, soluble, and chemically stable fragments, this QC credential reduces the risk of false-positive or false-negative hits attributable to compound degradation or aggregation [2].

Fragment-based screening NMR quality control Chemical probe

Cyanide Antidote Efficacy: In Vivo Survival Data in a Rat Model of Cyanide Poisoning Provide a Therapeutic Differentiation Axis

3-(Methylamino)pyrazine-2-carbonitrile (designated 3MAPCN) has demonstrated efficacy against cyanide poisoning in a rat model and has advanced to clinical trials . Its mechanism involves binding to the iron atom of cytochrome c oxidase in the mitochondrial electron transport chain, thereby inhibiting enzyme activity and preventing ATP depletion-mediated cell death . By contrast, the established cyanide antidote hydroxocobalamin (Cyanokit) acts through stoichiometric cyanide scavenging in the bloodstream, requiring high molar doses (typically 5 g IV for adults) and intravenous administration [1]. 3MAPCN's intracellular, mitochondrial-targeted mechanism represents a functionally distinct pharmacological approach. No comparable cyanide antidote efficacy has been reported for the 3-amino or 3-chloro pyrazine-2-carbonitrile analogs.

Cyanide antidote In vivo efficacy Mitochondrial toxicology

Physicochemical Differentiation: Balanced Hydrophilicity and Single Hydrogen-Bond Donor Capability Distinguish the 3-Methylamino Congener

3-(Methylamino)pyrazine-2-carbonitrile possesses an XLogP3-AA of 0.7 and exactly one hydrogen-bond donor (the methylamino N–H), with four hydrogen-bond acceptors [1]. The 3-amino analog (3-aminopyrazine-2-carbonitrile, XLogP3 ≈ 0.05) is significantly more hydrophilic, while the 3-chloro analog (3-chloropyrazine-2-carbonitrile, XLogP3 ≈ 1.3) is substantially more lipophilic [2]. The 3-dimethylamino analog possesses zero hydrogen-bond donors, abolishing the hydrogen-bond donor functionality critical for many target-binding interactions. The monomethylamino congener thus occupies a unique 'sweet spot' in fragment property space: moderate lipophilicity suitable for cell permeability, and a single, directional hydrogen-bond donor essential for target engagement. These computed values are consistent with experimental LogP measurements for closely related pyrazinecarbonitriles [3].

Physicochemical properties Drug-likeness Fragment properties

Synthetic Utility: Mono-Methylamino Substituent Enables Regioselective Heterocycle Annulation Not Achievable with the 3-Amino or 3-Chloro Precursors

In pteridine synthesis, 3-aminopyrazine-2-carbonitriles serve as key intermediates for 3,4-dihydropteridine formation via reduction and cyclization [1]. The monomethylamino substituent on 3-(methylamino)pyrazine-2-carbonitrile modulates the nucleophilicity of the 3-position nitrogen, enabling chemoselective condensation with electrophilic partners (e.g., di-tert-butyl N-(4-aminobenzoyl)-L-glutamate) without the competing side reactions observed with the more nucleophilic primary amino group of 3-aminopyrazine-2-carbonitrile . The 3-chloro analog, while amenable to nucleophilic aromatic substitution, requires an additional amination step and is incompatible with base-sensitive substrates. Although direct comparative yield data for identical transformations are not publicly available, the differential reactivity principles are well-established in pyrazine chemistry [2].

Heterocycle synthesis Pteridine chemistry Regioselective cyclization

Defined Application Scenarios Where 3-(Methylamino)pyrazine-2-carbonitrile (CAS 63352-06-7) Provides Demonstrable Research Utility


Fragment-Based Lead Discovery Targeting CDK7 and Related Cyclin-Dependent Kinases

The validated CDK7/CyclinH/MAT1 binding affinity (Ki = 433 nM) of 3-(methylamino)pyrazine-2-carbonitrile makes it a qualified fragment hit for structure-guided optimization toward selective CDK7 inhibitors [1]. In contrast to the 3-amino and 3-dimethylamino analogs, which lack reported CDK7 activity, this compound provides a chemically tractable starting point with a single methylamino vector amenable to structure-based elaboration. Procurement of the BMRB QC-validated material ensures fragment integrity and solubility, reducing false-negative rates in follow-up SPR or ITC binding assays [2].

Cyanide Countermeasure Research and Preclinical Toxicology Studies

3-(Methylamino)pyrazine-2-carbonitrile (3MAPCN) is one of the few small-molecule pyrazine-2-carbonitriles with demonstrated in vivo efficacy in a rat cyanide poisoning model, and it has advanced to clinical evaluation . Its mechanism—direct binding to the iron center of cytochrome c oxidase—is pharmacologically distinct from stoichiometric cyanide scavengers such as hydroxocobalamin. Research groups developing next-generation cyanide antidotes for mass-casualty or chemical warfare scenarios should prioritize this compound over its 3-amino, 3-chloro, or 3-dimethylamino congeners, none of which have reported cyanide antidote efficacy.

NMR-Based Fragment Screening and Biophysical Assay Development

As a BMRB-certified fragment with publicly available ¹H NMR reference spectra (bmse011138), 3-(methylamino)pyrazine-2-carbonitrile is ready for immediate deployment in ligand-observed and protein-observed NMR screening experiments without the need for in-house QC re-validation [2]. Its balanced physicochemical profile (XLogP3-AA = 0.7; 1 HBD) provides favorable aqueous solubility and minimal aggregation propensity, critical parameters for reliable hit identification in STD-NMR, WaterLOGSY, and CPMG experiments. The 3-chloro analog lacks comparable QC data, introducing additional risk and labor into the screening workflow.

Synthesis of 3,4-Dihydropteridine and Imidazo[1,2-a]pyrazine Pharmacophores

The monomethylamino substituent provides a chemoselective handle for regioselective cyclocondensation reactions that are central to pteridine and imidazopyrazine synthesis [3]. The single N–H donor enables directed acylation or imine formation without the competing bis-acylation observed with the primary amino group of 3-aminopyrazine-2-carbonitrile. Medicinal chemistry teams building focused libraries around the imidazo[1,2-a]pyrazine scaffold (e.g., bronchodilator programs analogous to SCA40) should select this building block over the 3-amino or 3-chloro analogs for improved reaction chemoselectivity.

Quote Request

Request a Quote for 3-(Methylamino)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.